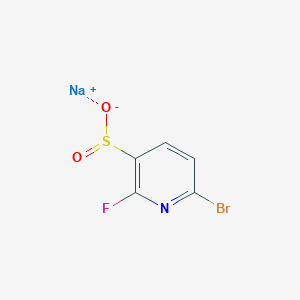
(S)-4-(1-Aminopropyl)-N,N-dimethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-4-(1-Aminopropyl)-N,N-dimethylaniline is a chiral compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes an aminopropyl group attached to a dimethylaniline moiety. The stereochemistry of the compound is denoted by the (S)-configuration, indicating its specific three-dimensional arrangement.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(1-Aminopropyl)-N,N-dimethylaniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitro-N,N-dimethylaniline and (S)-1-chloropropane.
Reduction: The nitro group of 4-nitro-N,N-dimethylaniline is reduced to an amino group using a reducing agent like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Alkylation: The resulting 4-amino-N,N-dimethylaniline is then alkylated with (S)-1-chloropropane under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reduction: Using large-scale hydrogenation reactors for the reduction step.
Continuous Alkylation: Employing continuous flow reactors for the alkylation step to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-4-(1-Aminopropyl)-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Further reduction can be performed using agents like lithium aluminum hydride to yield secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: N-alkyl or N-acyl derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-4-(1-Aminopropyl)-N,N-dimethylaniline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Employed in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in the manufacture of agrochemicals.
Wirkmechanismus
The mechanism of action of (S)-4-(1-Aminopropyl)-N,N-dimethylaniline involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity.
Pathways Involved: It can modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes, thereby affecting metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-1-Aminopropyl phosphonic acid: Another chiral compound with similar aminopropyl functionality but different applications, primarily as a chelating agent.
(S)-3-(1-Aminopropyl)benzonitrile hydrochloride: Shares the aminopropyl group but has a different aromatic moiety, used in different chemical syntheses.
Uniqueness
(S)-4-(1-Aminopropyl)-N,N-dimethylaniline is unique due to its specific structure, which combines the aminopropyl group with a dimethylaniline moiety, providing distinct chemical reactivity and applications compared to other similar compounds.
Eigenschaften
Molekularformel |
C11H18N2 |
|---|---|
Molekulargewicht |
178.27 g/mol |
IUPAC-Name |
4-[(1S)-1-aminopropyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C11H18N2/c1-4-11(12)9-5-7-10(8-6-9)13(2)3/h5-8,11H,4,12H2,1-3H3/t11-/m0/s1 |
InChI-Schlüssel |
PGBYJELBVKNJGV-NSHDSACASA-N |
Isomerische SMILES |
CC[C@@H](C1=CC=C(C=C1)N(C)C)N |
Kanonische SMILES |
CCC(C1=CC=C(C=C1)N(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[4-(Hydroxymethyl)-2,5-dihydrothiophen-2-yl]pyrimidine-2,4-dione](/img/structure/B13109791.png)

![1,3-Dibenzyl-1-(7-chlorothiazolo[5,4-d]pyrimidin-2-yl)thiourea](/img/structure/B13109808.png)

![3-Methoxytriazolo[4,5-b]pyridine](/img/structure/B13109816.png)


![Isoxazolo[4,3-D]pyrimidine](/img/structure/B13109832.png)


![3H-1,2,3-Triazolo[4,5-b]pyridine-5,7-diamine](/img/structure/B13109845.png)

